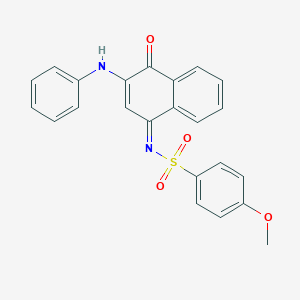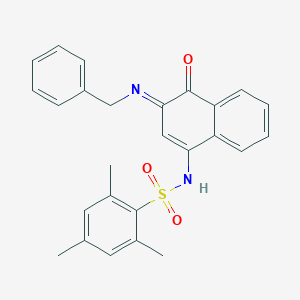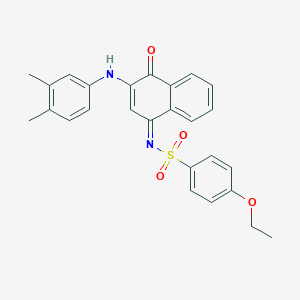![molecular formula C26H31NO4S B281380 4-tert-butyl-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281380.png)
4-tert-butyl-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as TBNBTF and has been found to have a range of applications in various fields of study.
Mechanism of Action
The mechanism of action of TBNBTF is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. TBNBTF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TBNBTF has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, TBNBTF has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been found to have a neuroprotective effect, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TBNBTF is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of TBNBTF is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions that could be pursued in the study of TBNBTF. One potential area of research is the development of new formulations of TBNBTF that improve its solubility and bioavailability. Another area of study could be the identification of the specific enzymes and signaling pathways that are targeted by TBNBTF, which could provide valuable insights into the mechanisms of cancer cell growth and proliferation. Additionally, the potential neuroprotective effects of TBNBTF could be further explored, with a focus on its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of TBNBTF involves the reaction of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine with 4-tert-butyl-N-butyrylbenzenesulfonamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
TBNBTF has been found to have a range of applications in scientific research. One of the most promising areas of study is in the field of cancer research, where TBNBTF has been shown to have potent anti-cancer activity against a range of cancer cell lines.
Properties
Molecular Formula |
C26H31NO4S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C26H31NO4S/c1-5-8-25(28)27(32(29,30)20-14-11-18(12-15-20)26(2,3)4)19-13-16-24-22(17-19)21-9-6-7-10-23(21)31-24/h11-17H,5-10H2,1-4H3 |
InChI Key |
BTMBMINXCYPOTH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)



![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)

![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)




